Mirodenafil dihydrochloride

Catalog No.
S535507
CAS No.
862189-96-6
M.F
C26H39Cl2N5O5S
M. Wt
604.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mirodenafil dihydrochloride

CAS Number

862189-96-6

Product Name

Mirodenafil dihydrochloride

IUPAC Name

5-ethyl-2-[5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl-2-propoxyphenyl]-7-propyl-3H-pyrrolo[3,2-d]pyrimidin-4-one;dihydrochloride

Molecular Formula

C26H39Cl2N5O5S

Molecular Weight

604.6 g/mol

InChI

InChI=1S/C26H37N5O5S.2ClH/c1-4-7-19-18-30(6-3)24-23(19)27-25(28-26(24)33)21-17-20(8-9-22(21)36-16-5-2)37(34,35)31-12-10-29(11-13-31)14-15-32;;/h8-9,17-18,32H,4-7,10-16H2,1-3H3,(H,27,28,33);2*1H

InChI Key

CKPHITUXXABKDL-UHFFFAOYSA-N

SMILES

CCCC1=CN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CCO)OCCC)CC.Cl.Cl

Solubility

Soluble in DMSO

Synonyms

Mirodenafil Dihydrochloride; M-vix; SK3530 dihydrochloride; SK3530; SK-3530; SK 3530;

Canonical SMILES

CCCC1=CN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CCO)OCCC)CC.Cl.Cl

Description

The exact mass of the compound Mirodenafil dihydrochloride is 603.2049 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action

PDE5 inhibitors work by blocking the degradation of a molecule called cyclic guanosine monophosphate (cGMP) within the body. cGMP plays a crucial role in relaxation of smooth muscle tissue, particularly in the penis. By inhibiting its degradation, PDE5 inhibitors can increase blood flow to the penis, potentially aiding in achieving and maintaining an erection [].

Mirodenafil dihydrochloride is a pharmaceutical compound classified as a phosphodiesterase type 5 inhibitor, primarily utilized in the treatment of erectile dysfunction. Its formal chemical name is 5-ethyl-3,5-dihydro-2-[5-[[4-(2-hydroxyethyl)-1-piperazinyl]sulfonyl]-2-propoxyphenyl]-7-propyl-4H-pyrrolo[3,2-d]pyrimidin-4-one, dihydrochloride, and it has a molecular formula of C26H37N5O5S•2HCl with a molecular weight of 604.6 g/mol . Mirodenafil is marketed under the trade name Mvix in South Korea and is available in various forms, including tablets and orally dissolving films .

  • As a PDE5 inhibitor, Mirodenafil dihydrochloride is thought to work by increasing blood flow to the penis during sexual stimulation, thereby aiding in erectile function [, ].
  • It achieves this by blocking the degradation of a molecule called cyclic guanosine monophosphate (cGMP), which is involved in relaxation of smooth muscle tissue in the penis [, ].
  • More research is underway to explore the compound's potential effects in other areas beyond ED, such as Alzheimer's disease and systemic sclerosis [, ].
  • Information on the specific toxicity of Mirodenafil dihydrochloride is limited as it is a relatively new compound [].
  • General safety concerns associated with PDE5 inhibitors include potential side effects like headache, flushing, and nasal congestion [].
  • As with any medication, consultation with a qualified healthcare professional is essential before consuming Mirodenafil dihydrochloride [].

Mirodenafil dihydrochloride functions by inhibiting the phosphodiesterase type 5 enzyme, which leads to increased levels of cyclic guanosine monophosphate in the corpus cavernosum. This process enhances blood flow to the penis during sexual stimulation, facilitating an erection. The compound's inhibition mechanism is characterized by its selectivity for the phosphodiesterase type 5 isoenzyme compared to other phosphodiesterases, which contributes to its efficacy and safety profile .

Mirodenafil has demonstrated significant biological activity in various studies. In animal models, it has been shown to increase intracavernosal pressure, which is crucial for achieving and maintaining an erection. For instance, in diabetic rat models and those with cavernosal nerve injury, administration of mirodenafil at doses of 1 and 10 mg/kg resulted in notable improvements in erectile function . Furthermore, it has shown potential benefits beyond erectile dysfunction; for example, it reduces bladder wall submucosal fibrosis and degeneration in chronic bladder ischemia models .

The synthesis of mirodenafil dihydrochloride typically involves multi-step organic reactions starting from simpler precursors. Specific methods may vary among laboratories but generally include:

  • Formation of the pyrrolo[3,2-d]pyrimidine core.
  • Introduction of the sulfonyl group.
  • Alkylation steps to attach ethyl and propoxy groups.
  • Finalization through hydrochloride salt formation to enhance solubility and stability.

Due to its complex structure, detailed synthetic routes are often proprietary and not extensively published in open literature.

Mirodenafil dihydrochloride is primarily applied in the treatment of erectile dysfunction. It is particularly beneficial for patients who may not respond well to other phosphodiesterase type 5 inhibitors due to its unique pharmacological profile. Additionally, emerging research suggests potential applications in treating bladder conditions due to its effects on smooth muscle relaxation .

Interaction studies on mirodenafil dihydrochloride have indicated that it may interact with other medications that affect blood pressure or those that are metabolized by similar pathways. Notably:

  • Caution with nitrates: Concurrent use with nitrates can lead to significant hypotension.
  • CYP450 interactions: Mirodenafil's metabolism may be influenced by cytochrome P450 enzymes, necessitating careful management when administered alongside other drugs that are substrates or inhibitors of these enzymes .

Mirodenafil dihydrochloride shares similarities with several other phosphodiesterase type 5 inhibitors used for erectile dysfunction. Here’s a comparison highlighting its uniqueness:

Compound NameChemical StructureUnique Features
AvanafilC23H26N6O3SFast onset of action; selective for PDE5
SildenafilC22H31N7O4SWell-known; longer history; multiple formulations
TadalafilC22H19N3O4SLong duration of action (up to 36 hours)
UdenafilC25H33N7O4SUnique formulation; rapid absorption
VardenafilC23H32N6O4SHighly selective; similar action profile

Mirodenafil distinguishes itself through specific pharmacokinetic properties and selectivity towards the phosphodiesterase type 5 isoenzyme while demonstrating efficacy in both erectile dysfunction and potential bladder-related conditions .

Purity

>95% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

603.2048959 g/mol

Monoisotopic Mass

603.2048959 g/mol

Heavy Atom Count

39

Appearance

A crystalline solid

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

NL7L8TWT8Y

Dates

Modify: 2024-04-14
1: Liao X, Qiu S, Bao Y, Wang W, Yang L, Wei Q. Comparative efficacy and safety of phosphodiesterase type 5 inhibitors for erectile dysfunction in diabetic men: a Bayesian network meta-analysis of randomized controlled trials. World J Urol. 2019 Jun;37(6):1061-1074. doi: 10.1007/s00345-018-2583-1. Epub 2018 Dec 6. Review. PubMed PMID: 30523399.
2: Sridharan K, Sivaramakrishnan G, Sequeira RP, Al-Khaja KA. Pharmacological interventions for premature ejaculation: a mixed-treatment comparison network meta-analysis of randomized clinical trials. Int J Impot Res. 2018 Oct;30(5):215-223. doi: 10.1038/s41443-018-0030-x. Epub 2018 Jun 20. PubMed PMID: 29921893.
3: Cho MC, Paick JS. A review of the efficacy and safety of mirodenafil in the management of erectile dysfunction. Ther Adv Urol. 2016 Apr;8(2):100-17. doi: 10.1177/1756287215625408. Epub 2016 Jan 19. Review. PubMed PMID: 27034723; PubMed Central PMCID: PMC4772359.
4: Shim JS, Bae JH. Drug Concentration in Rat Plasma, Bladder, and Prostate After Mirodenafil Administration in a Chronic Pelvic Ischemia Model. Urology. 2016 May;91:244.e1-5. doi: 10.1016/j.urology.2016.02.017. Epub 2016 Feb 23. PubMed PMID: 26919966.
5: Ventimiglia E, Capogrosso P, Montorsi F, Salonia A. The safety of phosphodiesterase type 5 inhibitors for erectile dysfunction. Expert Opin Drug Saf. 2016;15(2):141-52. doi: 10.1517/14740338.2016.1131818. Epub 2016 Jan 9. Review. PubMed PMID: 26752541.
6: Choi H, Bae JH, Shim JS, Park JY, Moon du G, Lee JG. Mirodenafil prevents bladder dysfunction induced by chronic bladder ischemia in rats. Int Neurourol J. 2015 Mar;19(1):19-26. doi: 10.5213/inj.2015.19.1.19. Epub 2015 Mar 26. PubMed PMID: 25833477; PubMed Central PMCID: PMC4386487.
7: Peak TC, Yafi FA, Sangkum P, Hellstrom WJ. Emerging drugs for the treatment of erectile dysfunction. Expert Opin Emerg Drugs. 2015 Jun;20(2):263-75. doi: 10.1517/14728214.2015.1021682. Epub 2015 Mar 5. Review. PubMed PMID: 25740087.
8: Kong do H, Yun CJ, Park HJ, Park NC. The efficacy of mirodenafil for chronic prostatitis/chronic pelvic pain syndrome in middle-aged males. World J Mens Health. 2014 Dec;32(3):145-50. doi: 10.5534/wjmh.2014.32.3.145. Epub 2014 Dec 29. PubMed PMID: 25606563; PubMed Central PMCID: PMC4298817.
9: Lee S, Choi B, Kim J, In S, Baeck S, Oh SM, Chung KH. An LC-MS/MS method for the determination of five erectile dysfunction drugs and their selected metabolites in hair. J Chromatogr B Analyt Technol Biomed Life Sci. 2015 Jan 26;978-979:1-10. doi: 10.1016/j.jchromb.2014.11.024. Epub 2014 Dec 5. PubMed PMID: 25531864.
10: Li J, Shi Q, Wei Q, Han P. Re: Efficacy and safety of mirodenafil for patients with erectile dysfunction: a meta-analysis of three multicenter, randomized, double-blind, placebo-controlled clinical trials. Aging Male. 2015 Jun;18(2):71. doi: 10.3109/13685538.2014.954994. Epub 2014 Aug 27. PubMed PMID: 25162329.
11: Park HJ, Moon KH, Lee SW, Lee WK, Kam SC, Lee JH, Park NC. Mirodenafil for the treatment of erectile dysfunction: a systematic review of the literature. World J Mens Health. 2014 Apr;32(1):18-27. doi: 10.5534/wjmh.2014.32.1.18. Epub 2014 Apr 25. Review. PubMed PMID: 24872948; PubMed Central PMCID: PMC4026230.
12: Lee DS, Choe HS, Kim SW, Jung KU, Lee SJ. Impact of the change in urinary and sexual function on health-related quality of life after once daily low-dose mirodenafil treatment in patients with organic erectile dysfunction. Urol Int. 2014;93(1):84-91. doi: 10.1159/000355360. Epub 2014 Jan 23. PubMed PMID: 24457224.
13: Du W, Li J, Fan N, Shang P, Wang Z, Ding H. Efficacy and safety of mirodenafil for patients with erectile dysfunction: a meta-analysis of three multicenter, randomized, double-blind, placebo-controlled clinical trials. Aging Male. 2014 Jun;17(2):107-11. doi: 10.3109/13685538.2013.858114. Epub 2013 Nov 12. PubMed PMID: 24219508.
14: Lee WK, Lee SH, Cho ST, Lee YS, Oh CY, Yoo C, Cho JS, Lee SK, Yang DY. Comparison between on-demand dosing of dapoxetine alone and dapoxetine plus mirodenafil in patients with lifelong premature ejaculation: prospective, randomized, double-blind, placebo-controlled, multicenter study. J Sex Med. 2013 Nov;10(11):2832-41. doi: 10.1111/jsm.12287. Epub 2013 Aug 12. PubMed PMID: 23937271.
15: Kang JY, Kim EK, Kim KM. Effects of mirodenafil, a phosphodiesterase-5 inhibitor, on female rat bladder in a partial bladder outlet obstruction model: physiological and immunohistochemical aspects. Korean J Urol. 2013 May;54(5):339-44. doi: 10.4111/kju.2013.54.5.339. Epub 2013 May 14. PubMed PMID: 23700501; PubMed Central PMCID: PMC3659229.
16: Bruzziches R, Francomano D, Gareri P, Lenzi A, Aversa A. An update on pharmacological treatment of erectile dysfunction with phosphodiesterase type 5 inhibitors. Expert Opin Pharmacother. 2013 Jul;14(10):1333-44. doi: 10.1517/14656566.2013.799665. Epub 2013 May 16. Review. PubMed PMID: 23675780.
17: Cho DY, Bae SH, Shon JH, Bae SK. High-sensitive LC-MS/MS method for the simultaneous determination of mirodenafil and its major metabolite, SK-3541, in human plasma: application to microdose clinical trials of mirodenafil. J Sep Sci. 2013 Mar;36(5):840-8. doi: 10.1002/jssc.201200919. Epub 2013 Feb 6. PubMed PMID: 23390072.
18: Kedia GT, Uckert S, Assadi-Pour F, Kuczyk MA, Albrecht K. Avanafil for the treatment of erectile dysfunction: initial data and clinical key properties. Ther Adv Urol. 2013 Feb;5(1):35-41. doi: 10.1177/1756287212466282. PubMed PMID: 23372609; PubMed Central PMCID: PMC3547533.
19: Lee S, Kang SY, Ji D, Baeck S, Lee S, Oh SM, Chung KH. Quantitative LC-MS/MS method in urine for the detection of drugs used to reverse the effects of chemical castration. Anal Bioanal Chem. 2013 Apr;405(10):3185-94. doi: 10.1007/s00216-013-6769-5. Epub 2013 Feb 1. PubMed PMID: 23371534.
20: Bang WJ, Oh CY, Yoo C, Cho JS, Yang DY, Lee DH, Lee SH, Chung BH. Efficacy and safety of the simultaneous administration of mirodenafil and an α-blocker in men with BPH-LUTS: a multicenter open-label prospective study. Int J Impot Res. 2013 Jul-Aug;25(4):149-54. doi: 10.1038/ijir.2012.44. Epub 2013 Jan 10. PubMed PMID: 23303333.

Explore Compound Types